Lipophilicity Shift Relative to 4-Aminothiophenol
4-Amino-3-methylbenzene-1-thiol exhibits a computed XLogP3 of 1.4, compared to 1.3 for the non-methylated parent 4-aminothiophenol, representing a ~0.1 log unit increase in lipophilicity attributable to the 3-methyl substituent [1][2]. While modest in absolute terms, this difference is comparable to methyl effects observed across aromatic series and may influence membrane permeability and protein binding in downstream applications.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4-Aminothiophenol (CAS 1193-02-8): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); same computational method applied to both compounds |
Why This Matters
For procurement decisions in medicinal chemistry, a ΔXLogP3 of 0.1 may translate into measurably different membrane partitioning and pharmacokinetic behavior of derived compounds, making the methylated scaffold the preferred choice when enhanced lipophilicity is desired.
- [1] PubChem. Compound Summary for CID 19392034: 4-Amino-3-methylbenzene-1-thiol. Computed by XLogP3 3.0 (PubChem release 2019.06.18). Accessed 2026-04-25. View Source
- [2] PubChem. Compound Summary for CID 14510: 4-Aminothiophenol. Computed by XLogP3 3.0 (PubChem release 2025.09.15). Accessed 2026-04-25. View Source
